1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea
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Overview
Description
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea is a complex organic compound that features an indole core, a thiophene ring, and a thiourea group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
The compound, also known as 3-benzyl-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)thiourea, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the Thiourea Group: The thiourea group is typically introduced by reacting an isothiocyanate with an amine.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene and indole rings.
Reduction: Reduction reactions can target the thiourea group, converting it to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiophene rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea has several scientific research applications:
Comparison with Similar Compounds
1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(thiophen-2-yl)methyl]thiourea can be compared with other indole and thiophene derivatives:
Properties
IUPAC Name |
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS2/c1-18-22(23-15-20(29-2)10-11-24(23)27-18)12-13-28(17-21-9-6-14-31-21)25(30)26-16-19-7-4-3-5-8-19/h3-11,14-15,27H,12-13,16-17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFSQWYNPFWBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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